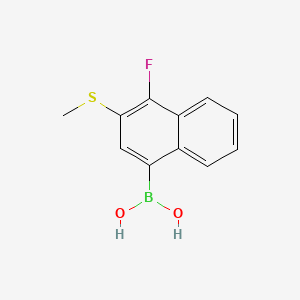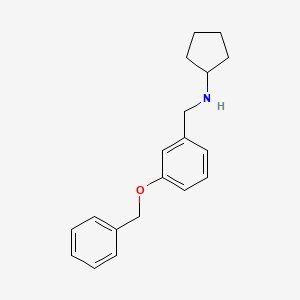
2-(5-Formyl-2-pyridyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Formyl-2-pyridyl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a formyl group at the 5-position and an acetonitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formyl-2-pyridyl)acetonitrile typically involves the reaction of 2-pyridinecarboxaldehyde with acetonitrile in the presence of a base. One common method involves the use of sodium hydride (NaH) as the base in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via deprotonation of the acetonitrile, followed by nucleophilic addition to the aldehyde group on the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Formyl-2-pyridyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(5-Carboxy-2-pyridyl)acetonitrile.
Reduction: 2-(5-Hydroxymethyl-2-pyridyl)acetonitrile.
Substitution: 2-(5-Formyl-2-pyridyl)acetamide or 2-(5-Formyl-2-pyridyl)ethylamine.
Scientific Research Applications
2-(5-Formyl-2-pyridyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Formyl-2-pyridyl)acetonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl and nitrile groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(5-Formyl-3-pyridyl)acetonitrile: Similar structure but with the formyl group at the 3-position.
2-(5-Carboxy-2-pyridyl)acetonitrile: An oxidized form of the compound with a carboxylic acid group.
2-(5-Hydroxymethyl-2-pyridyl)acetonitrile: A reduced form with a hydroxymethyl group.
Uniqueness
2-(5-Formyl-2-pyridyl)acetonitrile is unique due to the specific positioning of the formyl and nitrile groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
2-(5-formylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H6N2O/c9-4-3-8-2-1-7(6-11)5-10-8/h1-2,5-6H,3H2 |
InChI Key |
CNWCMPQWWWAJRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




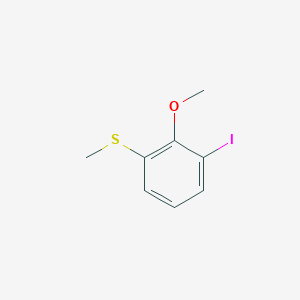
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)
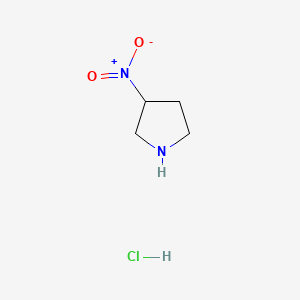


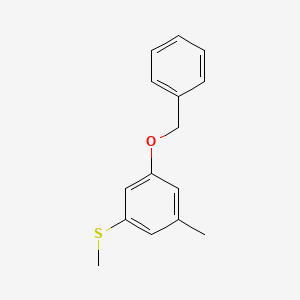
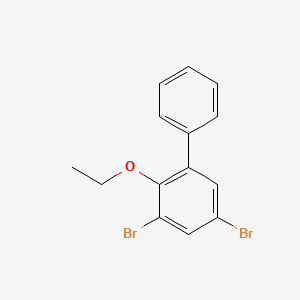
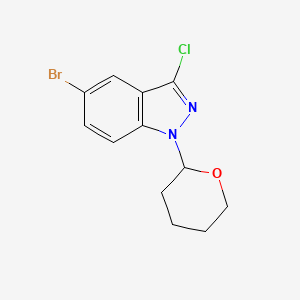
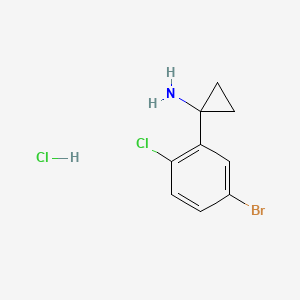
![Methyl 5-amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14773139.png)
